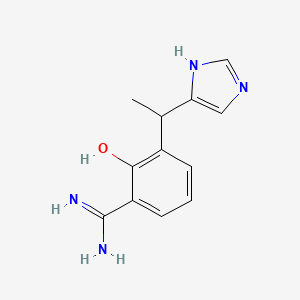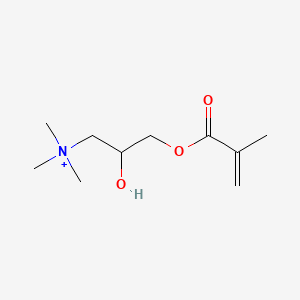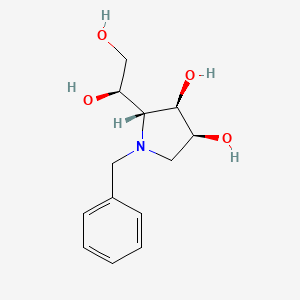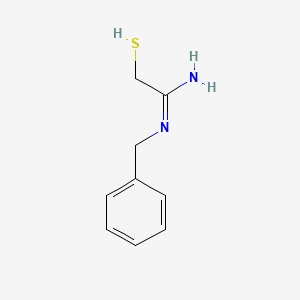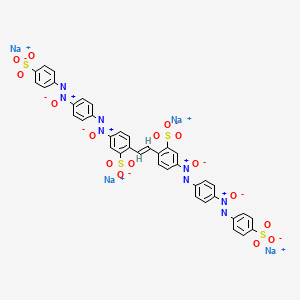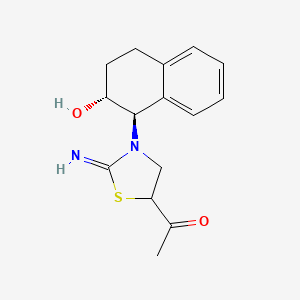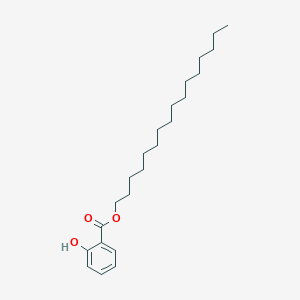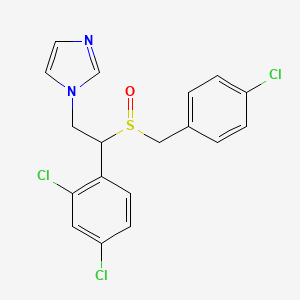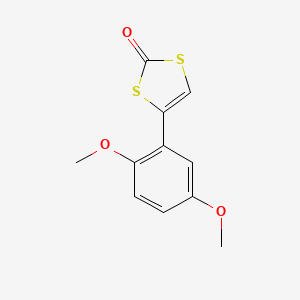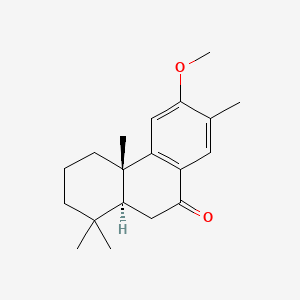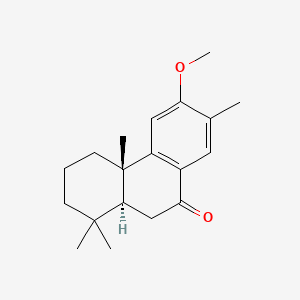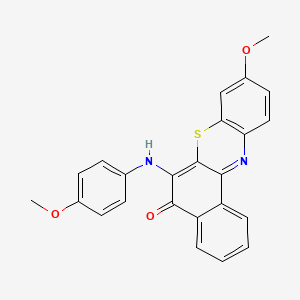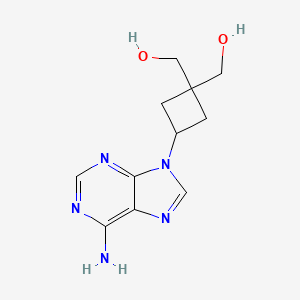
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- is a complex organic compound that features a cyclobutane ring with two hydroxymethyl groups and a purine derivative attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- typically involves multi-step organic synthesisThe final step involves the attachment of the purine derivative under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield cyclobutanedicarboxylic acid derivatives .
科学的研究の応用
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets. The purine derivative can bind to nucleic acids or proteins, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-: Similar structure but different positioning of hydroxymethyl groups.
(6-Amino-9H-purin-9-yl)methanol: Lacks the cyclobutane ring, making it less complex
Uniqueness
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- is unique due to its combination of a cyclobutane ring and a purine derivative. This structure imparts specific chemical and biological properties that are not observed in simpler compounds .
特性
CAS番号 |
131853-47-9 |
|---|---|
分子式 |
C11H15N5O2 |
分子量 |
249.27 g/mol |
IUPAC名 |
[3-(6-aminopurin-9-yl)-1-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H15N5O2/c12-9-8-10(14-5-13-9)16(6-15-8)7-1-11(2-7,3-17)4-18/h5-7,17-18H,1-4H2,(H2,12,13,14) |
InChIキー |
PQABLYQJFFLKFY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CO)CO)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


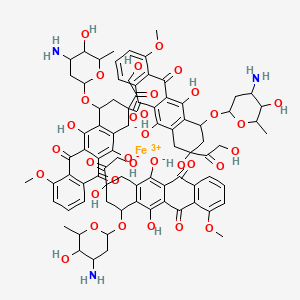
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)
